7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid
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Overview
Description
7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is an organic compound with the molecular formula C8H5NO3S. It belongs to the class of thienopyridines, which are known for their diverse biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a carboxylic acid group and a ketone group attached to the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(carboxyformamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is unique due to its specific fused ring structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups and the thienopyridine core structure contributes to its diverse reactivity and potential biological activities .
Properties
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVRIUKTJNJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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